molecular formula C11H17NOS B6045308 N-(1-methylbutyl)-2-(2-thienyl)acetamide

N-(1-methylbutyl)-2-(2-thienyl)acetamide

Cat. No.: B6045308
M. Wt: 211.33 g/mol
InChI Key: ZXPQCEHCWKUNSL-UHFFFAOYSA-N
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Description

N-(1-methylbutyl)-2-(2-thienyl)acetamide is a synthetic acetamide derivative characterized by a 1-methylbutyl group attached to the nitrogen atom and a 2-thienyl (thiophene-2-yl) substituent on the acetamide backbone.

Properties

IUPAC Name

N-pentan-2-yl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-3-5-9(2)12-11(13)8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPQCEHCWKUNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-methylbutyl)-2-(2-thienyl)acetamide with structurally or functionally related acetamide derivatives:

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name N-Substituent Core Substituent Molecular Weight (g/mol) Key Properties/Activities References
This compound 1-methylbutyl 2-thienyl ~225 (calculated) Hypothetical; structural analog -
N-(4-bromophenyl)-2-(2-thienyl)acetamide 4-bromophenyl 2-thienyl ~280 (calculated) Crystallographic data available
N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl None 169.24 Intermediate in heterocyclic synthesis
KCH-1521 (N-acylurea derivative) Indole-ethyl and benzodioxol None Not reported Talin modulation in HUVECs
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 4-methoxyphenyl Quinazoline-sulfonyl ~480 (estimated) Anti-cancer activity (HCT-1, MCF-7)
N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide Furylmethyl and thienylethyl Diphenyl 401.52 Structural complexity; no reported bioactivity

Structural Analysis

  • Thienyl-Containing Acetamides: Compounds like N-(4-bromophenyl)-2-(2-thienyl)acetamide and N-(thiophen-2-ylmethyl)acetamide emphasize the role of the thienyl group in π-π interactions and electronic effects, which may enhance binding to biological targets.
  • N-Substituent Diversity: The 1-methylbutyl group in the target compound contrasts with aryl (e.g., 4-bromophenyl ) or heteroaromatic (e.g., furylmethyl ) substituents in analogs.

Pharmacological and Functional Insights

  • Anti-Cancer Activity : Derivatives such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide exhibit potent anti-cancer effects against HCT-1 and MCF-7 cell lines . While the target compound lacks direct activity data, its thienyl moiety could similarly interact with kinase or receptor targets.
  • Talin Modulation : KCH-1521, an N-acylurea acetamide, demonstrates bioactivity in endothelial cells via talin modulation , highlighting the versatility of acetamide scaffolds in targeting diverse pathways.
  • Synthetic Utility : N-(thiophen-2-ylmethyl)acetamide serves as a key intermediate in heterocyclic synthesis , suggesting that the target compound could also act as a precursor for more complex molecules.

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